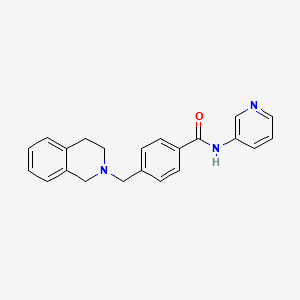![molecular formula C20H15N5O5 B5783675 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{1-[(4-METHYLPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-1,2,4-OXADIAZOLE](/img/structure/B5783675.png)
3-(2H-1,3-BENZODIOXOL-5-YL)-5-{1-[(4-METHYLPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-1,2,4-OXADIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(4-methylphenyl)methyl]-3-nitro-1H-pyrazol-5-yl}-1,2,4-oxadiazole is a complex organic molecule that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of benzodioxole and pyrazole moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(4-methylphenyl)methyl]-3-nitro-1H-pyrazol-5-yl}-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester.
Nitration: The pyrazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the nitrated pyrazole derivative with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzodioxole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(4-methylphenyl)methyl]-3-nitro-1H-pyrazol-5-yl}-1,2,4-oxadiazole is likely related to its ability to interact with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the nitro group in the pyrazole ring may undergo reduction to form reactive intermediates that can modulate biological pathways. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 4-(1,3-benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid
Uniqueness
The uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(4-methylphenyl)methyl]-3-nitro-1H-pyrazol-5-yl}-1,2,4-oxadiazole lies in its combination of benzodioxole, pyrazole, and oxadiazole moieties, which may confer unique pharmacological properties and potential therapeutic applications .
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[2-[(4-methylphenyl)methyl]-5-nitropyrazol-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O5/c1-12-2-4-13(5-3-12)10-24-15(9-18(22-24)25(26)27)20-21-19(23-30-20)14-6-7-16-17(8-14)29-11-28-16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTBKSCQHRIMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B5783614.png)
![(6-Amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-piperidin-1-ylmethanone](/img/structure/B5783615.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)
![3-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5783624.png)

![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B5783647.png)
![2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5783657.png)
![7-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5783680.png)

![ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5783686.png)

![(NZ)-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B5783689.png)
